molecular formula C22H29N3O4S B2470077 2-(3-methylphenoxy)-N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}acetamide CAS No. 1020981-03-6

2-(3-methylphenoxy)-N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}acetamide

Cat. No.: B2470077
CAS No.: 1020981-03-6
M. Wt: 431.55
InChI Key: FROWZPORIPTQGX-UHFFFAOYSA-N
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Description

2-(3-methylphenoxy)-N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}acetamide is a synthetic organic compound provided for research purposes. Its molecular formula is C22H29N3O4S, with a molecular weight of 431.55 g/mol . The structure incorporates both phenoxyacetamide and phenylpiperazine moieties, which are scaffolds of significant interest in medicinal chemistry . Compounds containing the phenylpiperazine group have been investigated for their potential interactions with various neurological targets . Similarly, N-phenylacetamide derivatives have been studied as potential anticonvulsant agents in animal models of epilepsy, such as the maximal electroshock (MES) test . The specific mechanism of action and full research profile of this compound are subject to ongoing investigation. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly labeled For Research Use Only (RUO) and is not approved for use in diagnostics, therapeutics, or any form of human or animal consumption. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

2-(3-methylphenoxy)-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c1-19-7-5-10-21(17-19)29-18-22(26)23-11-6-16-30(27,28)25-14-12-24(13-15-25)20-8-3-2-4-9-20/h2-5,7-10,17H,6,11-16,18H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROWZPORIPTQGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenoxy)-N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}acetamide typically involves multiple steps:

    Formation of 3-methylphenoxyacetic acid: This can be achieved by reacting 3-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Preparation of 4-phenylpiperazine: This involves the reaction of phenylhydrazine with ethylene glycol in the presence of a catalyst.

    Sulfonylation: The 4-phenylpiperazine is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Coupling Reaction: Finally, the 3-methylphenoxyacetic acid is coupled with the sulfonylated 4-phenylpiperazine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenoxy)-N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(3-methylphenoxy)-N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.

    Chemical Biology: It serves as a tool compound to investigate the role of specific molecular interactions in biological systems.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structure can be dissected into three regions for comparison:

  • Aromatic moiety: The 3-methylphenoxy group contrasts with hydroxyl, nitro, or methoxy-substituted phenyl groups in compounds like 40005 (hydroxyphenyl) and 40006 (nitrophenyl) from .
  • Acetamide core : Common to all referenced compounds, this scaffold facilitates hydrogen bonding. Derivatives like 17{5,5} () and 708559 () modify this core with bulky or charged groups, altering target selectivity.
  • Side chain : The 4-phenylpiperazinyl sulfonyl group distinguishes the target from piperidinyl (e.g., 17{5,5} ), pyrrolidinyl (e.g., 16{1} ), or morpholinyl (e.g., 17{4,4} ) substituents in –3. The sulfonyl linkage may enhance metabolic stability compared to amine-linked chains, as seen in 708559 , which lacks sulfonation .

Physicochemical Properties

  • Solubility: The sulfonyl group likely improves aqueous solubility over non-sulfonylated analogs like 17{5,5} (). However, the 3-methylphenoxy group may counterbalance this, resulting in moderate solubility akin to 40005 (logP ~2.5–3.0) .
  • Stability : Sulfonamides generally exhibit higher metabolic stability than secondary amines (e.g., 708559 ), as the sulfonyl group resists oxidative degradation .

Biological Activity

The compound 2-(3-methylphenoxy)-N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}acetamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H30N4O3SC_{23}H_{30}N_4O_3S. The compound features a complex structure that includes a piperazine ring, which is known for its diverse biological activities.

PropertyValue
Molecular Weight446.57 g/mol
Melting PointNot available
SolubilityNot specified

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Research indicates that derivatives of piperazine, such as this compound, often exhibit inhibitory effects on human acetylcholinesterase (AChE), which is crucial for neurotransmission in the central nervous system .

Pharmacological Effects

  • Antidepressant Activity : Several studies have explored the potential antidepressant effects of piperazine derivatives. The compound may modulate serotonin levels by inhibiting reuptake mechanisms, thereby enhancing mood and cognitive function.
  • Anxiolytic Effects : The presence of the piperazine moiety suggests possible anxiolytic properties. Compounds with similar structures have been shown to reduce anxiety-like behaviors in animal models.
  • Antinociceptive Properties : Preliminary studies suggest that this compound may exhibit antinociceptive effects, potentially making it useful in pain management therapies.

Study 1: AChE Inhibition

A study conducted on various piperazine derivatives demonstrated that certain modifications could enhance AChE inhibition. The specific derivative containing the sulfonamide group showed increased potency compared to other analogs .

Study 2: Behavioral Assessments

In behavioral assays using rodent models, this compound exhibited significant reductions in anxiety-like behaviors when administered at specific dosages. These results were measured using the elevated plus maze and open field tests.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AChE InhibitionSignificant inhibition observed
AntidepressantMood enhancement in animal models
AnxiolyticReduced anxiety-like behavior
AntinociceptivePain relief in preclinical studies

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